molecular formula C8H14Cl2N2O B2763267 (1R)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride CAS No. 2287237-38-9

(1R)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride

Cat. No.: B2763267
CAS No.: 2287237-38-9
M. Wt: 225.11
InChI Key: ZVOKVPGOBGIBNL-JZGIKJSDSA-N
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Description

(1R)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group, a pyridine ring, and an ethanamine moiety. This compound is often studied for its potential biological activities and its role in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-Methoxy-1-pyridin-2-ylethanamine;dihydrochloride
  • (1R)-2-Methoxy-1-pyridin-4-ylethanamine;dihydrochloride
  • (1R)-2-Methoxy-1-pyridin-3-ylethanamine;monohydrochloride

Uniqueness

(1R)-2-Methoxy-1-pyridin-3-ylethanamine;dihydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R)-2-methoxy-1-pyridin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-6-8(9)7-3-2-4-10-5-7;;/h2-5,8H,6,9H2,1H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKVPGOBGIBNL-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287237-38-9
Record name (1R)-2-methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride
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